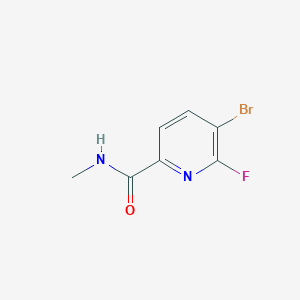
5-Bromo-6-fluoro-N-methylpicolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-6-fluoro-N-methylpicolinamide is a chemical compound with the molecular formula C7H6BrFN2O . It is a derivative of picolinamide, characterized by the presence of bromine and fluorine atoms at the 5th and 6th positions of the pyridine ring, respectively, and a methyl group attached to the nitrogen atom of the carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-fluoro-N-methylpicolinamide typically involves the bromination and fluorination of picolinamide derivatives. One common method includes the following steps:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-fluoro-N-methylpicolinamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products Formed
Substitution: Formation of azides, thiocyanates, etc.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
5-Bromo-6-fluoro-N-methylpicolinamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-6-fluoro-N-methylpicolinamide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards target molecules . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-N-methylpicolinamide: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
6-Bromo-5-fluoro-N-methylpicolinamide: Similar structure but with different positioning of bromine and fluorine atoms.
N-Methyl-5-bromopicolinamide: Another derivative with distinct properties due to the absence of fluorine.
Uniqueness
5-Bromo-6-fluoro-N-methylpicolinamide is unique due to the combined presence of bromine and fluorine atoms, which impart specific electronic and steric effects. These effects influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C7H6BrFN2O |
|---|---|
Molecular Weight |
233.04 g/mol |
IUPAC Name |
5-bromo-6-fluoro-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C7H6BrFN2O/c1-10-7(12)5-3-2-4(8)6(9)11-5/h2-3H,1H3,(H,10,12) |
InChI Key |
MUBDJJPWPSZDQZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=NC(=C(C=C1)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-hydroxy-2-methoxy-6-[(Z)-pentadec-9-enyl]phenyl] acetate](/img/structure/B13847974.png)
![N-(4,6-diamino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b] pyridin-3-yl)pyrimidin-5-yl)-N-methylnitrous amide](/img/structure/B13847977.png)
![9-[(4aR,6R)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-1H-purin-6-one](/img/structure/B13847994.png)
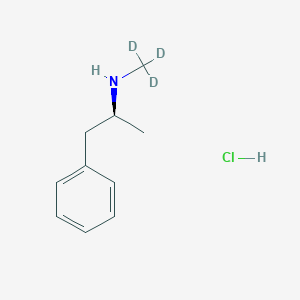
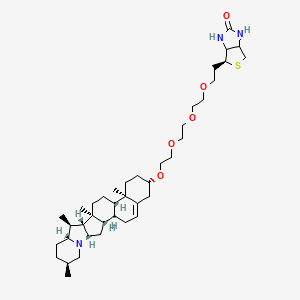

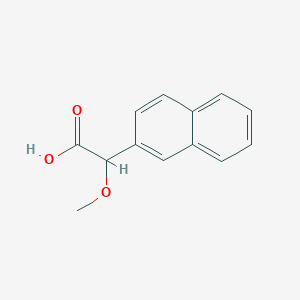
![3-Methyl-3,8-diazabicyclo[3.2.1]octane hydrochloride](/img/structure/B13848015.png)
![methyl 2-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)acetate](/img/structure/B13848021.png)
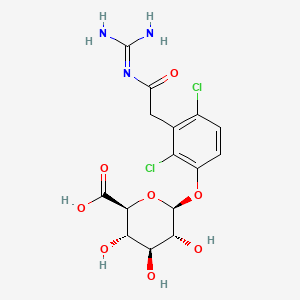
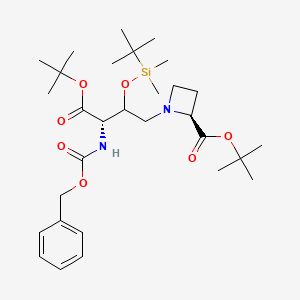

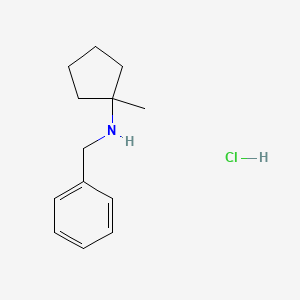
![1,1'-Sulfonylbis[2-(methylthio)ethane]-d6](/img/structure/B13848046.png)
